molecular formula C16H16BrN3O B11685385 2-bromo-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}benzohydrazide

2-bromo-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}benzohydrazide

Cat. No.: B11685385
M. Wt: 346.22 g/mol
InChI Key: JDPGEFYLVGBVLM-WOJGMQOQSA-N
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Description

2-bromo-N’-{(E)-[4-(dimethylamino)phenyl]methylidene}benzohydrazide is a chemical compound with the molecular formula C16H16BrN3O It is known for its unique structure, which includes a bromine atom and a dimethylamino group attached to a benzohydrazide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N’-{(E)-[4-(dimethylamino)phenyl]methylidene}benzohydrazide typically involves the reaction of 2-bromobenzoyl hydrazine with 4-(dimethylamino)benzaldehyde. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to promote the formation of the desired product, which is then purified by recrystallization or chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N’-{(E)-[4-(dimethylamino)phenyl]methylidene}benzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Substituted benzohydrazides with various functional groups.

    Oxidation Reactions: Oxidized derivatives such as oxides or quinones.

    Reduction Reactions: Reduced hydrazine derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-bromo-N’-{(E)-[4-(dimethylamino)phenyl]methylidene}benzohydrazide is unique due to the presence of both a bromine atom and a dimethylamino group, which confer distinct chemical and biological properties. The bromine atom enhances its reactivity in substitution reactions, while the dimethylamino group increases its solubility and bioavailability .

Properties

Molecular Formula

C16H16BrN3O

Molecular Weight

346.22 g/mol

IUPAC Name

2-bromo-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]benzamide

InChI

InChI=1S/C16H16BrN3O/c1-20(2)13-9-7-12(8-10-13)11-18-19-16(21)14-5-3-4-6-15(14)17/h3-11H,1-2H3,(H,19,21)/b18-11+

InChI Key

JDPGEFYLVGBVLM-WOJGMQOQSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=CC=C2Br

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC=CC=C2Br

Origin of Product

United States

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